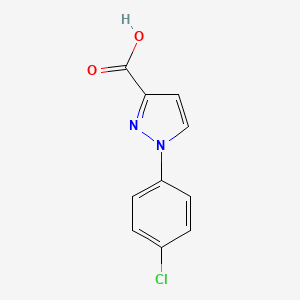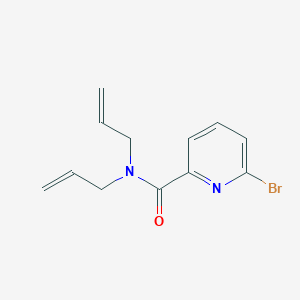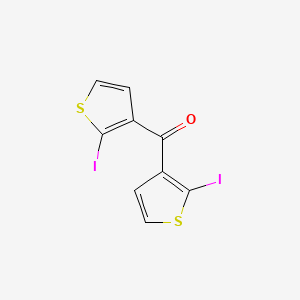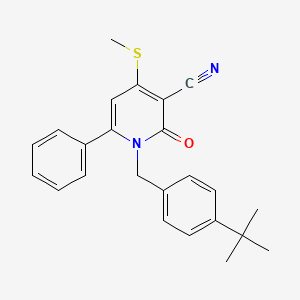![molecular formula C14H13F3N2O2 B2610149 1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1177360-68-7](/img/structure/B2610149.png)
1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C14H13F3N2O2 . It has a molecular weight of 298.26 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . Another synthesis involved a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions .Scientific Research Applications
Decarboxylative Fluorination
One area of application involves the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including pyrazole derivatives. This method allows for the synthesis of fluorinated dimer products from nitrogen-containing heteroaromatic carboxylic acids like pyrazole, highlighting an effective pathway to synthesize fluorinated compounds without the need for transition metals (Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017).
Functionalization Reactions
Functionalization reactions of pyrazole derivatives have been extensively studied, demonstrating the versatility of these compounds in organic synthesis. For instance, the conversion of pyrazole-3-carboxylic acid to various derivatives through reactions with binucleophiles, showcasing the synthesis of pyrazole-3-carboxamides and carboxylates with good yields, provides insights into the broad applicability of these reactions in producing a wide range of compounds (İ. Yıldırım, F. Kandemirli, Y. Akçamur, 2005).
Supramolecular Assemblies
Research has also delved into the formation of supramolecular assemblies involving pyrazole derivatives. Studies on the crystal structures of these assemblies reveal the role of hydrogen bonding and weak intermolecular interactions in building larger molecular architectures. These findings highlight the potential of pyrazole derivatives in the design of novel materials with specific properties (Lei Wang, Yanjing Hu, Wenqiang Wang, Faqian Liu, K. Huang, 2014).
Computational Modeling
Additionally, computational modeling has provided valuable insights into the properties and reactivity of pyrazole derivatives. Through density functional theory (DFT) calculations, researchers have been able to predict the structure, stability, and electronic properties of these compounds, furthering our understanding of their potential applications in various fields of chemistry (Zhi-Qiang Shi, Ning-Ning Ji, Rengao Zhao, Zhi-feng Li, 2012).
Mechanism of Action
Target of action
The compound belongs to the class of pyrazoles, which are known to interact with various biological targets. For instance, some pyrazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, and other biological activities .
Mode of action
The mode of action of a pyrazole derivative would depend on its specific structure and the target it interacts with. For example, some pyrazole derivatives can inhibit certain enzymes, thereby affecting the biochemical processes those enzymes are involved in .
Biochemical pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a pyrazole derivative inhibits an enzyme involved in a certain metabolic pathway, it could potentially disrupt that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrazole derivatives, like other organic compounds, would be expected to be absorbed into the body, distributed to various tissues, metabolized (usually in the liver), and eventually excreted .
Result of action
The molecular and cellular effects of a pyrazole derivative would depend on its specific targets and mode of action. For example, if a pyrazole derivative inhibits a certain enzyme, it could potentially affect the cells and tissues where that enzyme is active .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, certain conditions might enhance or inhibit the absorption of the compound into the body, or affect its stability .
Properties
IUPAC Name |
3,5-dimethyl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-8-12(13(20)21)9(2)19(18-8)7-10-5-3-4-6-11(10)14(15,16)17/h3-6H,7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUUWBISZNDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(F)(F)F)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)



![2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2610081.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline](/img/structure/B2610082.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2610083.png)

![Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2610086.png)

